Cyprodime
Vue d'ensemble
Description
Cyprodime is an opioid antagonist from the morphinan family of drugs . It is a selective opioid antagonist that blocks the μ-opioid receptor without affecting the δ-opioid or κ-opioid receptors . This makes it useful for scientific research as it allows the μ-opioid receptor to be selectively deactivated so that the actions of the δ and κ receptors can be studied separately .
Synthesis Analysis
The synthesis of Cyprodime was first reported by Schmidhammer et al. in 1989 . The paper titled “Synthesis and biological evaluation of 14-alkoxymorphinans. 2. (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a selective mu opioid receptor antagonist” provides a detailed description of the synthesis process .
Molecular Structure Analysis
The IUPAC name for Cyprodime is (–)-N-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one . Its molecular formula is C22H29NO3 and it has a molar mass of 355.478 g·mol−1 . The SMILES representation of Cyprodime is O=C4CC[C@@]3(OC)[C@@H]2N(CC[C@]3(c1c(cccc1OC)C2)C4)CC5CC5 .
Physical And Chemical Properties Analysis
Cyprodime has a density of 1.2±0.1 g/cm3, a boiling point of 504.0±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its molar refractivity is 100.1±0.4 cm3, and it has a polar surface area of 39 Å2 .
Applications De Recherche Scientifique
Opioid Agonist and Antagonist Activity : Cyprodime-related compounds were synthesized and evaluated for opioid agonist and antagonist activity. These studies indicated that modifications to Cyprodime often resulted in decreased mu selectivity and potency or increased agonist activity (Schmidhammer et al., 1990).
μ-Opioid Receptor Specificity : Cyprodime has high selectivity for the μ-opioid receptor. It exhibited higher affinity for the μ-opioid receptor than for δ- and κ-opioid receptors in binding assays. This makes it useful for characterizing μ-opioid receptors (Márki et al., 1999).
Selective Mu Opioid Receptor Antagonist : Cyprodime was identified as a pure opioid receptor antagonist with selectivity for the mu opioid receptor, based on various in vivo and in vitro tests (Schmidhammer et al., 1989).
Development of Novel Derivatives : The synthesis and evaluation of novel derivatives of Cyprodime showed that their binding affinities at opioid receptors were sensitive to the character and length of the substituent in position 4. Some derivatives showed potent antinociceptive effects in vivo (Spetea et al., 2004).
Phenethyl Analogue of Cyprodime : A phenethyl analogue of Cyprodime was prepared and found to possess remarkable affinity for μ opioid receptors and high antinociceptive potency (Schmidhammer et al., 1995).
Effects on Neurotransmitter Release : Cyprodime's involvement in the modulation of neurotransmitter release was studied, indicating its role in opioid receptor pathways and a potential link between opioid and adrenergic pathways (Cosentino et al., 1995).
Efficient Synthesis of Cyprodime : A study detailed a new and efficient synthesis process for the μ-selective opioid antagonist Cyprodime, starting from naltrexone (Schmidhammer & Krassnig, 1994).
3-Hydroxycyprodime and Analogs : This research synthesized 3-hydroxy-substituted analogues of Cyprodime to evaluate their role in mu opioid antagonist selectivity. The findings indicated high affinity for both kappa and delta receptors in binding, but poor antagonism in agonist responses mediated by kappa and particularly delta agonists (Schmidhammer et al., 1995).
Role in Ethanol Discrimination : A study explored the role of different endogenous opioid systems in the expression of ethanol's discriminative stimulus effects, with Cyprodime showing partial antagonism at high doses, suggesting the involvement of other opioid receptor subtypes (Spanagel, 1996).
Seizure Threshold Studies : Cyprodime and other selective opioid antagonists were compared in their effects on electroshock seizure threshold in mice, revealing differential effects suggesting a balance between endogenous opioids acting through various receptors (Jackson & Nutt, 1991; Jackson & Nutt, 2005).
Anxiogenic-like Effect of CP 55,940 : This study investigated the interaction between Cyprodime and the cannabinoid receptor agonist CP 55,940, providing pharmacological evidence about the involvement of the kappa-opioid receptor in the anxiogenic-like effect of CP 55,940 (Marín et al., 2003).
In Vivo Opioid Receptor Binding : A novel method was developed to assess the in vivo opioid receptor selectivity of LY255582, using Cyprodime for validation. The study demonstrated a relative order of potency of mu>kappa>delta for LY255582, aligning with in vitro binding results (Need et al., 2007).
Propriétés
IUPAC Name |
(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-25-18-5-3-4-16-12-19-22(26-2)9-8-17(24)13-21(22,20(16)18)10-11-23(19)14-15-6-7-15/h3-5,15,19H,6-14H2,1-2H3/t19-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUCRGMCKDQKNA-CEMLEFRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922601 | |
Record name | Cyprodime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyprodime | |
CAS RN |
118111-54-9 | |
Record name | Cyprodime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118111-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyprodime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118111549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyprodime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyprodime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C6F5L8S8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.